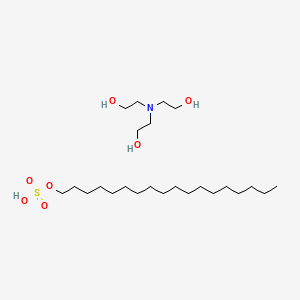![molecular formula C29H30N6S B14155706 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile CAS No. 921145-42-8](/img/structure/B14155706.png)
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[73102,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile involves multiple steps. One common synthetic route includes the Claisen–Schmidt condensation reaction, which involves the reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of an intermediate product, which undergoes further cyclization and functionalization to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group in the oxocine ring can lead to the formation of a carbonyl group .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor function . This interaction can disrupt biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile include other spirocyclic compounds and tetrazatricyclo derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications . For example, 8′-Oxo-3′,5′,7′,11′-tetraazaspiro-[cyclohexane-1,13′-tricyclo[7.3.1.02,7]tridec2ene]-1′,9′-dicarbonitriles is a related compound with similar structural features but different functional groups and reactivity .
Propiedades
Número CAS |
921145-42-8 |
|---|---|
Fórmula molecular |
C29H30N6S |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
5,11-dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile |
InChI |
InChI=1S/C29H30N6S/c30-17-27-19-33(15-23-9-3-1-4-10-23)20-28(18-31,29(27)13-7-8-14-29)26(36)35-22-34(21-32-25(27)35)16-24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-16,19-22H2 |
Clave InChI |
UFGXRWBKTHTQPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3(CN(CC2(C(=S)N4C3=NCN(C4)CC5=CC=CC=C5)C#N)CC6=CC=CC=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
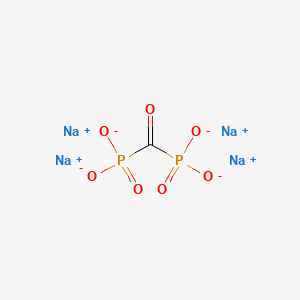
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
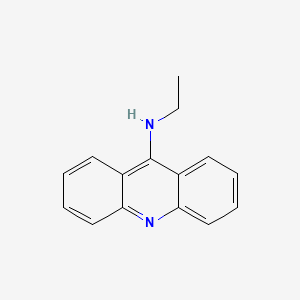
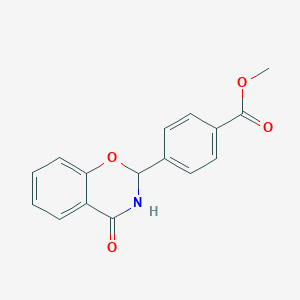
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
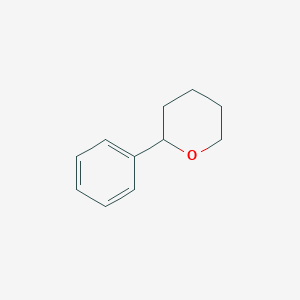
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
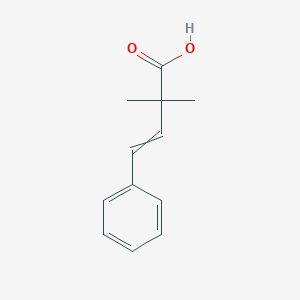
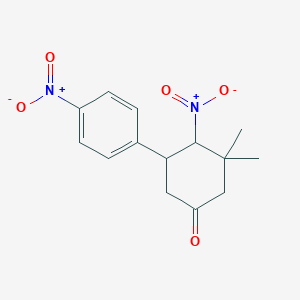
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
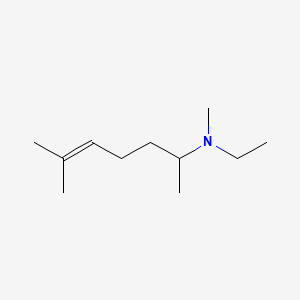
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
